2-Methoxy-5-(4-T-butylphenyl)nicotinic acid
Overview
Description
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Biological Activity
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (CAS No. 1261994-19-7) is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which combines a methoxy group and a bulky tert-butylphenyl moiety, potentially influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and other therapeutic potentials, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring characteristic of nicotinic acids, which may contribute to its interactions with biological targets.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of various nicotinic acid derivatives, including this compound. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated that this compound exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen and celecoxib .
Table 1: Inhibition of Cytokines by this compound
Cytokine | Concentration (µM) | % Inhibition |
---|---|---|
TNF-α | 10 | 65% |
IL-6 | 10 | 70% |
iNOS | 10 | 60% |
COX-2 | 10 | 55% |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Preliminary tests against various bacterial strains showed promising results, with notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective antibacterial properties.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 12 |
Pseudomonas aeruginosa | 25 |
The mechanism underlying the biological activity of this compound is thought to involve modulation of inflammatory pathways and direct interaction with bacterial cell membranes. Molecular docking studies suggest that the compound may bind effectively to COX-2 enzymes, inhibiting their activity and thus reducing inflammation .
Case Studies
- In Vivo Studies : In a carrageenan-induced rat model of arthritis, administration of the compound resulted in a significant reduction in paw edema compared to control groups, further supporting its anti-inflammatory potential.
- Cell Line Studies : Research involving human cancer cell lines indicated that this compound could induce apoptosis in specific cancer types, suggesting a broader therapeutic application beyond inflammation .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)12-9-14(16(19)20)15(21-4)18-10-12/h5-10H,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEHLNHBDNVNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687744 | |
Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-19-7 | |
Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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